Methyl 5-fluoro-1H-indole-7-carboxylate

Catalog No.
S878261
CAS No.
1238214-64-6
M.F
C10H8FNO2
M. Wt
193.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-fluoro-1H-indole-7-carboxylate

CAS Number

1238214-64-6

Product Name

Methyl 5-fluoro-1H-indole-7-carboxylate

IUPAC Name

methyl 5-fluoro-1H-indole-7-carboxylate

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3

InChI Key

LUKPCFVRJNCQDT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC(=C1)F)C=CN2

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)C=CN2

Methyl 5-fluoro-1H-indole-7-carboxylate is a synthetic compound that belongs to the indole family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound features a fluorine atom at the 5-position and a methyl ester group at the 7-position of the indole ring. The presence of the fluorine atom introduces unique electronic properties, making this compound of interest in medicinal chemistry and organic synthesis. Its molecular formula is C10H8FNO2C_{10}H_{8}FNO_{2} and its molecular weight is approximately 195.18 g/mol.

As mentioned earlier, there is no scientific literature available describing the specific mechanism of action of MFIC.

  • Fluorinated compounds: Some fluorinated molecules can have unique toxicological properties. It is important to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until specific safety data is available [].
  • Esters: Methyl esters can be flammable and potentially irritating. Standard laboratory safety practices for handling flammable liquids should be followed [].
Due to its functional groups:

  • Electrophilic Substitution: The electron-rich nature of the indole ring allows it to readily undergo electrophilic substitution reactions, making it reactive towards halogens, nitrating agents, and sulfonating agents.
  • Nucleophilic Addition: The carbonyl group in the ester can undergo nucleophilic addition reactions, typically involving Grignard reagents or organolithium compounds.
  • Hydrolysis: The methyl ester group can be hydrolyzed to yield methyl 5-fluoro-1H-indole-7-carboxylic acid in the presence of water under acidic or basic conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Indole derivatives, including methyl 5-fluoro-1H-indole-7-carboxylate, are known for their diverse biological activities. Research indicates that this compound may exhibit:

  • Antiviral Activity: Indole derivatives have been reported to possess antiviral properties, suggesting potential applications in treating viral infections.
  • Anti-inflammatory Effects: This compound may influence inflammatory pathways by inhibiting specific enzymes involved in inflammation.
  • Antimicrobial Properties: Similar compounds have shown antimicrobial activity, indicating that methyl 5-fluoro-1H-indole-7-carboxylate could also possess such effects.

The synthesis of methyl 5-fluoro-1H-indole-7-carboxylate typically involves the Fischer indole synthesis method. This process includes:

  • Starting Materials: A fluorinated phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.
  • Reaction Conditions: The reaction is maintained at elevated temperatures for several hours to facilitate the formation of the indole ring.
  • Purification: The product is purified through crystallization or chromatography techniques to achieve high purity and yield.

Industrial production may utilize continuous flow reactors to optimize yield and purity while controlling reaction conditions effectively.

Methyl 5-fluoro-1H-indole-7-carboxylate has several potential applications:

  • Pharmaceutical Development: As an intermediate in the synthesis of novel therapeutic agents targeting various diseases due to its biological activity.
  • Research Tool: Used in biological studies to investigate indole derivatives' mechanisms of action and their interactions with biological targets.

Methyl 5-fluoro-1H-indole-7-carboxylate can be compared with several related indole derivatives. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 5-fluoro-2-methyl-1H-indole-7-carboxylateC11H10FNO2C_{11}H_{10}FNO_{2}Contains an additional methyl group at position 2
Methyl 6-fluoro-1H-indole-3-carboxylateC11H10FNO2C_{11}H_{10}FNO_{2}Fluorine atom at position 6 with carboxylate at position 3
Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylateC11H10ClFNO2C_{11}H_{10}ClFNO_{2}Contains both chlorine and fluorine atoms
Methyl indole-3-acetateC10H9NO2C_{10}H_{9}NO_{2}Different substitution pattern affecting biological activity

These comparisons highlight the unique positioning of the fluorine atom and carboxylate group in methyl 5-fluoro-1H-indole-7-carboxylate, influencing its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

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Dates

Last modified: 08-16-2023

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